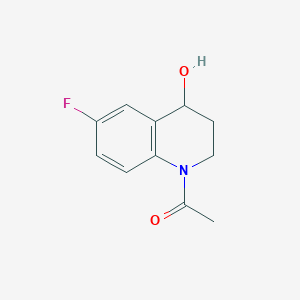
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound belonging to the quinoline family, characterized by its unique structure that includes a fluorine atom and a hydroxy group
Vorbereitungsmethoden
The synthesis of 1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor.
Hydroxylation: Introduction of the hydroxy group at the 4th position through oxidation reactions.
Cyclization: Formation of the tetrahydroquinoline ring via cyclization reactions.
Acetylation: Finally, the ethanone group is introduced through acetylation reactions using acetic anhydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Condensation: The ethanone group can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the hydroxy group participates in hydrogen bonding, stabilizing the compound within the active site. This dual interaction mechanism makes it a potent inhibitor of certain biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
6-Fluoroquinoline: Lacks the hydroxy and ethanone groups, making it less versatile in reactions.
4-Hydroxyquinoline: Does not have the fluorine atom, resulting in different biological activity.
1-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and applications.
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12FNO2 |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
1-(6-fluoro-4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H12FNO2/c1-7(14)13-5-4-11(15)9-6-8(12)2-3-10(9)13/h2-3,6,11,15H,4-5H2,1H3 |
InChI-Schlüssel |
KCXIZLHDAAKLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(C2=C1C=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
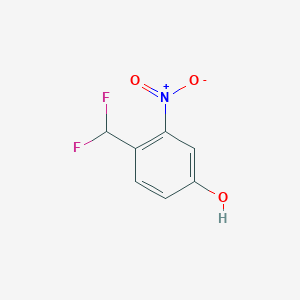
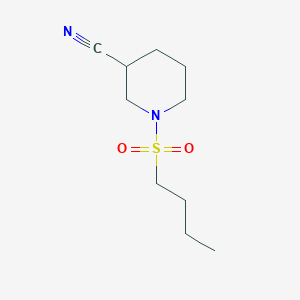
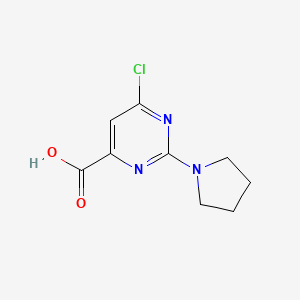
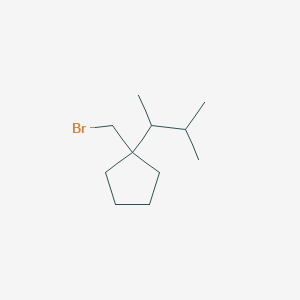
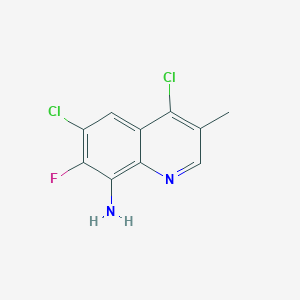
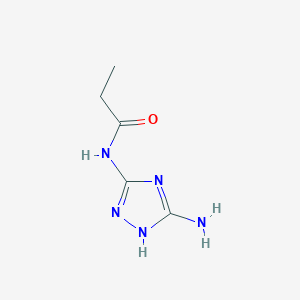

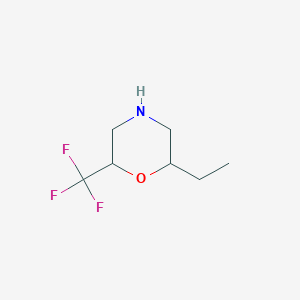

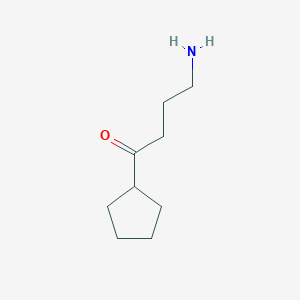
amine](/img/structure/B13192464.png)
